molecular formula C24H21FN4O2S B2987077 2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1260912-87-5

2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2987077
CAS No.: 1260912-87-5
M. Wt: 448.52
InChI Key: WZADLCLSPINZPM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • 3-Cyclopropyl substituent: Enhances steric bulk and metabolic stability compared to linear alkyl groups .
  • 7-Phenyl group: Contributes to π-π stacking interactions with biological targets .
  • Sulfanyl-acetamide side chain: The thioether linkage and acetamide group improve solubility and facilitate hydrogen bonding .
  • N-(5-Fluoro-2-methylphenyl) moiety: The fluorine atom and methyl group modulate electronic properties and bioavailability .

This compound is hypothesized to exhibit kinase inhibitory activity, similar to structurally related pyrrolopyrimidine derivatives .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-14-7-8-16(25)11-19(14)27-20(30)13-32-24-28-21-18(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)17-9-10-17/h2-8,11-12,17,26H,9-10,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADLCLSPINZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolopyrimidines. Its intricate structure contributes to its potential biological activities, which have been the subject of various studies in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C24H21FN4O2SC_{24}H_{21}FN_{4}O_{2}S, with a molecular weight of approximately 448.5 g/mol. The compound features a cyclopropyl group, a phenyl group, and an acetamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₃₆H₃₁FN₄O₂S
Molecular Weight448.5 g/mol
CAS Number1260912-87-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in cancer treatment and anti-inflammatory applications. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolopyrimidine compounds possess significant anticancer properties . For instance, research on Mannich bases has shown that they exhibit cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . The structure–activity relationship (SAR) analyses suggest that modifications to the pyrrolopyrimidine core can enhance potency against these cell lines.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. For example, it may inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It is believed to modulate inflammatory pathways by inhibiting key mediators such as iNOS (inducible Nitric Oxide Synthase) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) . This inhibition could lead to reduced nitric oxide production and inflammation.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives against human Jurkat T cells and hepatoma cells. The results indicated that certain derivatives were significantly more cytotoxic than standard treatments like 5-fluorouracil .
  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines in activated macrophages, suggesting its potential in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position) Molecular Weight Key Bioactivity Reference
Target Compound 3-Cyclopropyl, 7-phenyl, N-(5-fluoro-2-methylphenyl) ~463.5 g/mol Inferred kinase inhibition (structural analogy)
2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide () 3-Butyl, 7-phenyl, N-(3,4-dichlorophenyl) ~515.4 g/mol Higher logP (lipophilicity) due to dichlorophenyl group; potential cytotoxicity
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () 3-(4-Chlorophenyl), 2-dipentylamino, ethyl ester ~578.1 g/mol Reduced solubility (ester group) but improved cell permeability
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidine core, fluorinated aryl groups ~571.2 g/mol Confirmed kinase inhibition (IC₅₀ < 100 nM)

Key Findings

Substituent Effects on Bioactivity :

  • The 3-cyclopropyl group in the target compound reduces metabolic degradation compared to the 3-butyl group in ’s analog, as cyclopropane’s ring strain resists oxidative cleavage .
  • Fluorine vs. Chlorine : The target’s 5-fluoro-2-methylphenyl group offers better target selectivity than the dichlorophenyl group in , which may increase off-target interactions due to higher electronegativity .

Solubility and Permeability :

  • The sulfanyl-acetamide side chain in the target compound improves aqueous solubility (predicted logP = 3.2) compared to the ethyl ester in (logP = 4.8) .
  • NMR Analysis : Substituents at positions 3 and 7 significantly alter chemical shifts in regions A (39–44) and B (29–36), indicating modified electronic environments that influence binding (Figure 6, ).

Kinase Inhibition :

  • The pyrazolo[3,4-d]pyrimidine analog in exhibits confirmed kinase inhibition, suggesting the target compound’s pyrrolo[3,2-d]pyrimidine core may similarly interact with ATP-binding pockets .

Q & A

Q. What are effective synthetic routes for this compound, and how can regioselectivity be ensured?

Methodological Answer: Synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step organic reactions. Key steps include:

  • Cyclopropane introduction : Cyclopropane rings (e.g., at position 3 of the pyrrolo-pyrimidine core) can be formed via [2+1] cycloaddition using dichlorocarbene intermediates .
  • Sulfanyl-acetamide linkage : Thioether bonds (as in the "sulfanyl" moiety) are formed via nucleophilic substitution between a thiol group and α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Regioselectivity : Use directing groups (e.g., fluorine in the 5-fluoro-2-methylphenyl substituent) to control substitution patterns. X-ray crystallography (as in ) confirms regiochemistry by analyzing bond angles (e.g., C37—C38—H38: 120.5°, indicative of sp² hybridization) .

Q. Which analytical techniques are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C38—C39—O3: 119.6° and N5—C40—N6: 126.2°) to confirm the pyrrolo-pyrimidine core and acetamide linkage .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituents. For example, fluorine atoms in the 5-fluoro-2-methylphenyl group produce distinct splitting patterns (J = 8–10 Hz for ortho-F coupling) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₂FN₅O₂S) .

Q. How do structural features influence reactivity in downstream modifications?

Methodological Answer:

  • Cyclopropyl group : The strained cyclopropane ring (bond angles ~60°) increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
  • Sulfanyl bridge : The thioether linkage is susceptible to oxidation (e.g., with H₂O₂) to sulfone derivatives, altering solubility and bioactivity .
  • Fluorine substituent : The electron-withdrawing 5-fluoro group stabilizes the acetamide bond against hydrolysis, as shown in analogues with similar substituents .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The pyrrolo-pyrimidine core mimics ATP’s adenine moiety, forming hydrogen bonds with kinase hinge regions .
  • Quantum mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the 4-oxo group’s partial negative charge) .
  • MD simulations : Simulate stability in biological membranes using CHARMM force fields, focusing on the lipophilic cyclopropane and phenyl groups .

Q. What statistical methods optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Apply a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio). For example, highlights DOE’s role in reducing trial runs by 50% while maximizing yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., solvent polarity vs. cyclopropane stability) .
  • Contingency testing : Address outliers (e.g., low yields due to moisture sensitivity) by adding molecular sieves or inert atmosphere steps .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Comparative crystallography : Analyze analogues (e.g., from and ) to identify substituent effects. For example, replacing 4-fluorophenyl with 5-fluoro-2-methylphenyl alters π-stacking interactions .
  • Free-Wilson analysis : Deconstruct activity contributions of individual groups (e.g., cyclopropane’s steric effects vs. fluorine’s electronic effects) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations in kinase assays) to distinguish assay-specific artifacts from true SAR trends .

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